N-cyclopentyl-N-methylcarbamoyl chloride
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Overview
Description
N-cyclopentyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of carbamic acid and is characterized by the presence of a cyclopentyl group and a methyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-N-methylcarbamoyl chloride can be synthesized through the reaction of cyclopentylamine with methyl chloroformate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
[ \text{Cyclopentylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are typically fed into a continuous flow reactor, and the reaction is monitored to ensure consistent product quality. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form N-cyclopentyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction occurs in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted carbamates.
Hydrolysis: The major products are N-cyclopentyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: The major product is N-cyclopentyl-N-methylamine.
Scientific Research Applications
N-cyclopentyl-N-methylcarbamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methylcarbamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes the compound useful in various chemical transformations and modifications.
Comparison with Similar Compounds
N-cyclopentyl-N-methylcarbamoyl chloride can be compared with other carbamoyl chlorides, such as:
N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom instead of a cyclopentyl and a methyl group.
N-ethyl-N-methylcarbamoyl chloride: Similar in structure but with an ethyl group and a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other carbamoyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
N-cyclopentyl-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(8)10)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLDZKUQQCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383546-51-7 |
Source
|
Record name | N-cyclopentyl-N-methylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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